Methyl beta-xylobioside
Overview
Description
Methyl beta-xylobioside is an organic compound with the molecular formula C11H20O9 and a molecular weight of 296.27 g/mol . It is a disaccharide derivative composed of two beta-D-xylopyranosyl units linked by a 1-4 glycosidic bond, with a methyl group attached to the anomeric carbon of one of the xylopyranosyl units
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl beta-xylobioside can be synthesized through a chemical reaction involving methyl beta-D-xylopyranoside and 4-nitrophenylboronic acid ester . The reaction typically involves the following steps:
Glycosylation: Methyl beta-D-xylopyranoside reacts with 4-nitrophenylboronic acid ester to form an intermediate.
Reduction: The intermediate is reduced to form the desired product.
Hydrolysis: The final step involves hydrolysis to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using xylanase-catalyzed transglycosylation reactions . This method is advantageous due to its specificity and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl beta-xylobioside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl beta-xylobioside has several scientific research applications, including:
Biochemistry: It is used in the study of carbohydrate metabolism and enzyme-substrate interactions.
Biotechnology: It serves as a substrate for enzymatic reactions and is used in the production of bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the synthesis of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
Methyl beta-xylobioside is similar to other disaccharide derivatives, such as cellobioside and maltobioside . it is unique due to the absence of -CH2OH groups on the C-5 of both sugars, which results in simpler spectra and greater flexibility around the anomeric linkage . This structural difference makes it a valuable compound for studying carbohydrate conformations and interactions.
Comparison with Similar Compounds
Cellobioside: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.
Maltobioside: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTWYUVVELVCEW-JWJFVCDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990222 | |
Record name | Methyl 4-O-pentopyranosylpentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69973-32-6 | |
Record name | Methyl beta-xylobioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-O-pentopyranosylpentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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